molecular formula C14H20N4O B2593583 2-Propan-2-yloxy-3-(4-prop-2-ynylpiperazin-1-yl)pyrazine CAS No. 1607264-64-1

2-Propan-2-yloxy-3-(4-prop-2-ynylpiperazin-1-yl)pyrazine

Cat. No.: B2593583
CAS No.: 1607264-64-1
M. Wt: 260.341
InChI Key: BIRRMXBEGBOFBC-UHFFFAOYSA-N
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Description

2-Propan-2-yloxy-3-(4-prop-2-ynylpiperazin-1-yl)pyrazine is a synthetic small molecule compound of significant interest in medicinal chemistry and drug discovery. Its structure incorporates two key pharmacophores: a pyrazine ring and a piperazine group. Pyrazine derivatives are recognized as important scaffolds in the development of protein kinase inhibitors . Kinases are enzymes critical in cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancers and inflammatory disorders . Several potent, selective, and orally active pyrazine-based kinase inhibitors have been developed and progressed into clinical trials, demonstrating the value of this chemical motif in therapeutic development . The piperazine moiety is a common feature in pharmaceuticals that contributes to solubility and molecular interactions with biological targets. The prop-2-ynyl (propargyl) group attached to the piperazine nitrogen may offer a handle for further chemical modification using click chemistry, making this compound a potential intermediate for developing more complex molecules or proteolysis targeting chimeras (PROTACs) . This combination of features makes this compound a valuable reagent for researchers exploring new chemical biology tools, investigating signal transduction pathways, and developing novel therapeutic agents for conditions like cancer and autoimmune diseases. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-propan-2-yloxy-3-(4-prop-2-ynylpiperazin-1-yl)pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O/c1-4-7-17-8-10-18(11-9-17)13-14(19-12(2)3)16-6-5-15-13/h1,5-6,12H,7-11H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIRRMXBEGBOFBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=CN=C1N2CCN(CC2)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propan-2-yloxy-3-(4-prop-2-ynylpiperazin-1-yl)pyrazine typically involves multi-step organic reactions. One common method is the palladium-catalyzed Sonogashira cross-coupling reaction between an aryl halide and an alkyne . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Propan-2-yloxy-3-(4-prop-2-ynylpiperazin-1-yl)pyrazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Mechanism of Action

The mechanism of action of 2-Propan-2-yloxy-3-(4-prop-2-ynylpiperazin-1-yl)pyrazine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or activating specific pathways. This interaction can lead to various biological effects, depending on the target and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Pyrazine Derivatives

Pharmacological Targets and Multi-Target Effects

Pyrazine derivatives often exhibit polypharmacology due to their ability to interact with multiple biological targets. For example, 17 pyrazine compounds in Maotai liquor were found to interact with 25 targets, including enzymes and receptors involved in metabolic and inflammatory pathways .

Table 1: Key Structural Features and Hypothesized Targets

Compound Substituents Potential Targets Evidence Source
2-Propan-2-yloxy-3-(4-prop-2-ynylpiperazin-1-yl)pyrazine Piperazine (propargyl), pyrazine (isopropoxy) Kinases, GPCRs, metabolic enzymes Inferred
Tetramethyl pyrazine Four methyl groups Antioxidant pathways, odor receptors
2-Methyl-pyrazine Single methyl group Ciliary function, smooth muscle regulation
Antimicrobial Activity

Pyrazines with aromatic substituents, such as those in cocoa and chocolate, demonstrate antimicrobial activity correlated with their odor thresholds . Computational studies suggest that bulky substituents (e.g., prop-2-ynyl groups) may enhance antimicrobial potency by disrupting microbial membranes or enzyme active sites . However, this compound’s antimicrobial efficacy remains untested, unlike tetramethyl pyrazine, which is detected in fermented cocoa beans and linked to antibacterial effects .

Stability and Protonation Behavior

Protonation patterns significantly influence pyrazine stability. Evidence suggests that protonation at non-terminal pyrazine rings or reduced dihydropyrazine units enhances stability .

Aromatic and Volatile Properties

Pyrazines contribute to flavor profiles in foods and beverages through volatile degradation products. For instance, ethenyl-pyrazine and dimethylpyrazines increase during fermentation and roasting . The isopropoxy group in this compound may reduce volatility compared to methyl or ethyl substituents, limiting its aroma contribution but enhancing its suitability for non-volatile applications (e.g., pharmaceuticals) .

Biological Activity

2-Propan-2-yloxy-3-(4-prop-2-ynylpiperazin-1-yl)pyrazine is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships, and relevant case studies.

Molecular Structure

The molecular formula of this compound is C16H24N4OC_{16}H_{24}N_4O. The compound features a pyrazine ring, which is known for its diverse biological activities, and a piperazine moiety that enhances its pharmacological properties.

Physical Properties

PropertyValue
Molecular Weight288.39 g/mol
AppearanceSolid
SolubilitySoluble in DMSO
Melting PointNot specified

Anticancer Activity

Research has indicated that compounds containing pyrazine and piperazine structures exhibit significant anticancer properties. A study evaluated the cytotoxic effects of various derivatives, including those similar to this compound, against human cancer cell lines such as MCF7 (breast cancer) and K562 (chronic myeloid leukemia). The results demonstrated varying degrees of cytotoxicity, suggesting a structure-dependent relationship in their activity.

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Pyrazine derivatives have been shown to possess antibacterial and antifungal properties. A comparative analysis of related compounds revealed that modifications in the piperazine ring can significantly enhance antimicrobial efficacy.

Neuropharmacological Effects

Piperazine derivatives are often explored for their neuropharmacological effects. Studies have shown that compounds similar to this compound can interact with neurotransmitter systems, potentially offering therapeutic benefits in psychiatric disorders.

Study 1: Synthesis and Activity Evaluation

In a systematic study published in the Journal of Medicinal Chemistry, researchers synthesized several pyrazine derivatives, including this compound. The synthesized compounds were evaluated for their activity against various cancer cell lines. The study found that specific substitutions on the piperazine ring significantly influenced the anticancer activity, with some derivatives showing IC50 values in the low micromolar range against MCF7 cells .

Study 2: Molecular Docking Analysis

A computational study employed molecular docking techniques to predict the binding affinity of this compound to various biological targets. The results indicated favorable interactions with targets involved in cancer progression, supporting its potential as an anticancer agent .

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